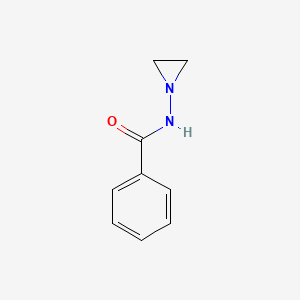

N-(aziridin-1-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

10020-77-6 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.192 |

IUPAC Name |

N-(aziridin-1-yl)benzamide |

InChI |

InChI=1S/C9H10N2O/c12-9(10-11-6-7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |

InChI Key |

RFPJLYVUYDOGAQ-UHFFFAOYSA-N |

SMILES |

C1CN1NC(=O)C2=CC=CC=C2 |

Synonyms |

Aziridine, 1-benzamido- (7CI,8CI) |

Origin of Product |

United States |

Synthetic Methodologies for N Aziridin 1 Yl Benzamide and Analogues

Direct Acylation Routes

Direct acylation methods involve the introduction of a benzoyl group or other acyl moieties onto the nitrogen atom of an aziridine (B145994) ring. These methods are often favored for their straightforward nature.

A well-established method for the acylation of amines involves the activation of carboxylic acids. One such approach utilizes acyl imidazolides, which are highly reactive intermediates. The reaction of a carboxylic acid with N,N'-carbonyldiimidazole (CDI) generates the corresponding N-acylimidazole. This intermediate readily reacts with an amine, in this case, aziridine, to form the desired amide, N-(aziridin-1-yl)benzamide. This method benefits from the fact that the byproducts, imidazole (B134444) and carbon dioxide, are easily removed. google.com The graduated reactivity of different azolides allows for a tailored approach to synthesis. ethernet.edu.et

The general scheme for this reaction is as follows:

Activation of Carboxylic Acid: Benzoic acid reacts with CDI to form N-benzoyl-imidazole.

Aminolysis: The N-benzoyl-imidazole then reacts with aziridine to yield this compound.

This approach is part of a broader family of reactions using azolides for acyl transfer, which are valued for their versatility. ethernet.edu.et

Amide coupling strategies are a cornerstone of organic synthesis and are widely applicable to the formation of this compound. These methods typically involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. fishersci.co.uk

Common coupling reagents include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used. fishersci.co.uknih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk The addition of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can improve efficiency and reduce side reactions. fishersci.co.uknih.gov

Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also effective. nih.govacs.org A typical procedure involves dissolving the aziridine amine, benzoic acid, HATU, and a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. acs.org

A study on the synthesis of functionalized amide derivatives found that using 1 equivalent of EDC and 1 equivalent of 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt and DIPEA provided excellent results for coupling various amines and carboxylic acids. nih.gov

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent System | Description | Advantages |

| EDC/HOBt | Carbodiimide activation with an additive to form a more stable active ester. fishersci.co.uknih.gov | Reduces racemization, improves yields. fishersci.co.uk |

| HATU/DIPEA | Aminium/uronium salt-based coupling agent. nih.govacs.org | High efficiency, suitable for a broad range of substrates. acs.org |

| DCC/DMAP | Carbodiimide activation with a basic catalyst. nih.gov | Effective for many standard couplings. |

N-Tosylaziridines are common and stable precursors for the synthesis of other N-substituted aziridines. A scalable method for producing N-acylaziridines involves a two-step deprotection-reprotection sequence. nih.govresearchgate.net

The process is as follows:

Deprotection: The tosyl group is removed from the N-tosylaziridine.

Reprotection (Acylation): The resulting free aziridine is then acylated. Acylation with N-hydroxysuccinimide (NHS) derivatives has been shown to be highly efficient. nih.govresearchgate.net

Amide Coupling Strategies

Aziridine Ring Formation Approaches

An alternative strategy for synthesizing N-acylaziridines involves forming the three-membered aziridine ring as a key step in the synthetic sequence.

The formation of aziridines can be achieved through the intramolecular cyclization of β-amino alcohols. researchgate.net In this approach, a suitable precursor containing both a nitrogen atom (often as part of an amide) and a leaving group on the β-carbon is used. The nitrogen atom acts as a nucleophile, displacing the leaving group to form the aziridine ring. researchgate.netwiley-vch.de

For instance, the internal Mitsunobu reaction of chiral β-amino alcohols can produce chiral aziridines in good yields. researchgate.net Similarly, the transformation of 2-amino alcohols into N-tosyl aziridines can be accomplished in a one-pot procedure through tosylation and subsequent in situ cyclization using a base like potassium hydroxide (B78521) or potassium carbonate. nih.gov While this method directly produces N-tosyl aziridines, it highlights the principle of intramolecular substitution for ring formation, which can be adapted for N-acylaziridines.

Cycloaddition reactions provide another powerful route to aziridine rings. A notable example is the Joullié–Ugi three-component reaction, which can be used to synthesize highly functionalized N-acylaziridines. mdpi.comacs.orgresearchgate.net This one-pot reaction typically involves a 2H-azirine, a carboxylic acid, and an isocyanide, often catalyzed by a Lewis acid such as zinc chloride (ZnCl₂). mdpi.comacs.org The reaction proceeds through a series of steps culminating in an intramolecular acylation that forms the N-acylaziridine. mdpi.com

Another important class of reactions is the [3+2] cycloaddition of N-acylaziridines with alkenes, which, while not forming the aziridine ring itself, demonstrates the reactivity of N-acylaziridines in cycloadditions to build more complex structures like pyrrolidines. nih.govorganic-chemistry.orgacs.orgacs.orgorganic-chemistry.org The stereoselective transformation of N-(propargylic)hydroxylamines can also lead to cis-2-acylaziridines through the use of silver and copper catalysts. nih.gov

Metal-Catalyzed Aziridination Reactions

Metal-catalyzed reactions are a cornerstone in the synthesis of aziridines, offering efficient and often stereoselective pathways. These methods typically involve the transfer of a nitrene or a related nitrogen-containing group to an alkene or the intramolecular cyclization of a suitably functionalized precursor.

A significant advancement in aziridine synthesis is the copper-promoted intramolecular C-H oxidative amination. researchgate.netnih.govorganic-chemistry.org This method facilitates the formation of an aziridine ring by creating a bond between a nitrogen atom and a C(sp³)-H bond within the same molecule. researchgate.netnih.gov The reaction typically involves a secondary amine and a C(sp³)-H bond at a benzylic position or a position alpha to a ketone. researchgate.netnih.govorganic-chemistry.org A key advantage of this approach is the use of molecular oxygen as the sole oxidant, making it an environmentally benign process. researchgate.netnih.govorganic-chemistry.org This strategy has been successfully applied to synthesize a range of N-alkyl- and N-arylaziridines in good yields. researchgate.netnih.gov

For instance, the reaction can be promoted by a copper catalyst to facilitate the intramolecular cyclization, leading to the formation of the aziridine derivative. researchgate.net The process is notable for its ability to utilize unprotected amines, which simplifies the synthetic sequence by avoiding protection and deprotection steps. nih.govorganic-chemistry.org

| Catalyst System | Oxidant | Substrate Scope | Yield | Reference |

| Copper-based | O₂ | Secondary amines with benzylic or α-keto C-H bonds | Good | researchgate.netnih.govorganic-chemistry.org |

A relay system involving Ytterbium(III) triflate (Yb(OTf)₃) and Copper(I) iodide (CuI) has been developed for the aziridination of electron-deficient vinylarenes with unprotected primary alkyl amines. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org This dual-catalyst system effectively promotes the annulation reaction, where the aziridine ring is formed across the double bond of the vinylarene. researchgate.netnih.gov The use of oxygen as the oxidant contributes to the practicality and environmental friendliness of this method. nih.govorganic-chemistry.orgorganic-chemistry.org This approach has proven effective for the synthesis of N-alkyl- and N-arylaziridines. researchgate.netnih.gov The Yb(OTf)₃ is thought to activate the vinylarene, while the CuI facilitates the nitrogen transfer from the amine. organic-chemistry.org

| Catalyst System | Oxidant | Substrates | Products | Reference |

| Yb(OTf)₃-CuI | O₂ | Electron-deficient vinylarenes, unprotected primary alkyl amines | N-alkyl- and N-arylaziridines | researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org |

Copper-Promoted Intramolecular C-H Oxidative Amination

Electrochemical Oxidative Dehydrogenative Amination

Electrochemical methods offer a modern and sustainable alternative for constructing aziridine rings. An electrochemical oxidative dehydrogenative C(sp³)–H amination reaction has been reported for the synthesis of trans-2,3-disubstituted aziridines. organic-chemistry.orgacs.orgthieme-connect.com This technique avoids the need for external chemical oxidants, generating only hydrogen gas as a byproduct, which is a significant advantage in terms of atom economy and waste reduction. organic-chemistry.orgacs.orgthieme-connect.com

The reaction is typically carried out in an undivided cell at room temperature, using potassium iodide (KI) as both a mediator and an electrolyte. acs.orgthieme-connect.com This method has been shown to be effective for a variety of carbamate (B1207046) precursors, affording the desired aziridines in good yields. thieme-connect.com The mild conditions and the ability to perform the reaction on a gram scale highlight its potential for practical applications. acs.orgthieme-connect.com

| Method | Mediator/Electrolyte | Oxidant | Key Features | Reference |

| Oxidative Dehydrogenative C(sp³)–H Amination | KI | None (Electrochemical) | Avoids external oxidants, produces H₂ as byproduct, mild conditions | organic-chemistry.orgacs.orgthieme-connect.com |

Halogen-Mediated Cyclization of N-Alkenylamides

Halogen-mediated cyclization provides a powerful tool for the synthesis of various nitrogen-containing heterocycles, including aziridines. The reaction of N-alkenylamides with a halogenating agent can induce an intramolecular cyclization to form the aziridine ring. bas.bgacs.org

A particularly effective reagent for this transformation is tert-butyl hypoiodite (B1233010) (t-BuOI), which can be generated in situ. bas.bgacs.orgresearchgate.net This reagent has been used for the cyclization of N-alkenylamides under neutral and extremely mild conditions. acs.orgresearchgate.net When N-alkenylsulfonamides are used as substrates, this method can produce three- to six-membered saturated N-heterocycles with high yields and complete stereoselectivity. acs.orgresearchgate.net The methodology is also applicable to the cyclization of alkenylbenzamide derivatives, leading to the formation of N,O- or N,S-heterocycles. bas.bgresearchgate.net The reaction proceeds through the formation of a reactive N-iodinated amide intermediate which then undergoes intramolecular cyclization with the olefin. acs.org

| Reagent | Substrates | Products | Conditions | Reference |

| tert-Butyl hypoiodite (t-BuOI) | N-alkenylsulfonamides, Alkenylbenzamides | Saturated N-heterocycles, N,O- or N,S-heterocycles | Neutral, mild | bas.bgacs.orgresearchgate.net |

Ring-Closure of Vicinal Amino Alcohols

The ring-closure of vicinal amino alcohols is a direct and fundamental route to aziridines. organic-chemistry.orgbas.bgscispace.com This transformation involves the activation of the hydroxyl group to create a good leaving group, followed by intramolecular nucleophilic attack by the adjacent amino group. scispace.com

Several methods exist for this cyclization, although some are not suitable for acid-labile products like vinylaziridines. organic-chemistry.orgscispace.com One common approach is the Wenker synthesis, which involves the conversion of the amino alcohol to its sulfate (B86663) ester, followed by cyclization with a base. bas.bgrsc.org An improved, milder variation of the Wenker synthesis uses chlorosulfonic acid to form the sulfate, which is then cyclized with sodium hydroxide or sodium carbonate. bas.bgrsc.org This modified procedure is applicable to unstable amino alcohols. rsc.org Alternative one-pot procedures for the direct conversion of 2-amino alcohols to N-tosyl aziridines have also been developed, using reagents like potassium hydroxide or potassium carbonate. bas.bgrsc.org

| Method | Reagents | Key Features | Reference |

| Modified Wenker Synthesis | 1. Chlorosulfonic acid 2. NaOH or Na₂CO₃ | Mild conditions, suitable for unstable amino alcohols | bas.bgrsc.org |

| One-pot N-tosylation/cyclization | 1. TsCl 2. KOH or K₂CO₃ | Direct transformation from 2-amino alcohols | bas.bgrsc.org |

Conversion of Related Aziridine Derivatives

This compound can also be conceptualized as being derived from other aziridine precursors through functional group transformations. While direct conversion methods are less commonly detailed as a primary synthetic route for this specific compound, the principles of N-functionalization of aziridines are well-established. For example, N-H or N-silyl aziridines can be acylated with benzoyl chloride or a related benzoylating agent to introduce the benzamide (B126) group onto the aziridine nitrogen. This approach allows for the late-stage introduction of the benzamide moiety, which can be advantageous in multi-step syntheses.

Reaction Mechanisms and Chemical Reactivity of N Aziridin 1 Yl Benzamide Systems

Fundamental Principles of Aziridine (B145994) Ring Opening

The susceptibility of aziridines to undergo ring-opening reactions is a cornerstone of their application in organic synthesis. researchgate.netnih.gov This reactivity is primarily attributed to the significant ring strain inherent in the three-membered heterocyclic system. frontiersin.org The mechanisms of these transformations are diverse and can be finely tuned to achieve specific chemical outcomes.

Thermodynamic Driving Force of Ring Strain Release

The aziridine ring is characterized by significant ring strain, estimated to be around 26-27 kcal/mol. acs.orgclockss.orgresearchgate.net This strain arises from bond angle distortion, forcing the atoms into a conformation far from their ideal geometries. The release of this strain provides a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring. frontiersin.orgresearchgate.netwikipedia.org This inherent reactivity makes aziridines valuable intermediates for the synthesis of a wide array of nitrogen-containing molecules. researchgate.net The activation of the aziridine nitrogen with an electron-withdrawing group, such as a benzoyl group in N-(aziridin-1-yl)benzamide, further enhances this reactivity towards nucleophilic attack. clockss.org

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The ring-opening of unsymmetrically substituted aziridines can, in principle, yield two different regioisomers. The control over which carbon-nitrogen bond is broken is a critical aspect of their synthetic utility. mdpi.comresearchgate.netscilit.com Similarly, the stereochemical outcome of the reaction, particularly whether the configuration at a stereocenter is retained or inverted, is of paramount importance. acs.orgmdpi.com

In many cases, the ring-opening of N-acylaziridines proceeds with high regioselectivity and stereoselectivity. mdpi.comru.nl For instance, nucleophilic attack often occurs at the less sterically hindered carbon atom. acs.org The stereochemistry of these reactions is frequently stereospecific, with the nucleophile attacking from the backside of the carbon-nitrogen bond, leading to an inversion of configuration at the reaction center, which is characteristic of an S(_N)2-type mechanism. acs.orgiitk.ac.in

Influence of Substituents on Regiochemical Outcomes

The nature and position of substituents on the aziridine ring play a crucial role in directing the regiochemical outcome of ring-opening reactions. frontiersin.orgresearchgate.netrsc.org Electron-withdrawing groups on the nitrogen atom, such as the benzoyl group in this compound, activate the ring towards nucleophilic attack. clockss.orgmdpi.com

Substituents on the carbon atoms of the aziridine ring also exert a strong influence. For instance, in the case of 2-substituted N-acylaziridines, nucleophilic attack generally occurs at the less substituted C3 position. dicp.ac.cn However, the electronic properties of the substituents can alter this preference. Functional groups within a substituent can also participate in the reaction, influencing the regioselectivity through intramolecular interactions. frontiersin.orgnih.gov

The regioselectivity of ring-opening reactions can be summarized in the following table:

| Substituent Position | General Regiochemical Outcome | Influencing Factors |

| N-Acyl Group | Activates the ring for nucleophilic attack. clockss.org | Electron-withdrawing nature of the acyl group. |

| C2-Substituent | Nucleophilic attack often occurs at the less hindered C3 position. dicp.ac.cn | Steric bulk of the C2-substituent. |

| C2-Substituent with participating groups | Can lead to attack at the more substituted C2 position. frontiersin.org | Intramolecular interactions and catalysis. nih.gov |

Nucleophilic Ring-Opening Pathways (S(_N)2-type)

The most common mechanism for the ring-opening of activated aziridines, such as this compound, is a nucleophilic substitution (S(_N)2)-type pathway. acs.orgiitk.ac.inias.ac.in In this process, a nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the simultaneous cleavage of the carbon-nitrogen bond. This pathway is characterized by an inversion of stereochemistry at the site of attack. acs.org

The facility of the S(_N)2-type ring-opening is highly dependent on the nature of the activating group on the nitrogen atom. clockss.org The benzoyl group in this compound serves as an effective electron-withdrawing group, polarizing the C-N bonds and making the ring carbons more electrophilic and susceptible to nucleophilic attack. dicp.ac.cn

Catalytic Control of Regio- and Stereochemistry

The development of catalytic methods has provided powerful tools for controlling the regioselectivity and stereoselectivity of aziridine ring-opening reactions. mdpi.comresearchgate.net Both Lewis acids and transition metal catalysts have been extensively employed to achieve high levels of control that are often not possible under non-catalytic conditions. researchgate.netiitk.ac.in

Lewis acids can coordinate to the nitrogen or the acyl oxygen of N-acylaziridines, further activating the ring towards nucleophilic attack and influencing the regiochemical outcome. iitk.ac.inresearchgate.net Transition metal catalysts, particularly those based on palladium and nickel, have proven to be highly effective in promoting regioselective and stereospecific cross-coupling reactions of aziridines with a variety of nucleophiles. acs.orgmdpi.com The choice of the metal and the ligands can often be used to switch the regioselectivity of the ring-opening reaction. acs.org

Nucleophilic Ring-Opening Reactions

This compound and its derivatives are susceptible to ring-opening by a wide variety of nucleophiles. These reactions are of significant synthetic importance as they provide access to a diverse range of functionalized amine derivatives. nih.govmdpi.com The benzoyl group on the nitrogen atom activates the aziridine ring, facilitating its opening under relatively mild conditions. acs.org

The following table provides examples of nucleophilic ring-opening reactions of activated aziridines:

| Nucleophile | Product Type | Reaction Conditions |

| Halides | β-Haloamines | Lewis acid catalysis (e.g., Zn(II) halides) ias.ac.in |

| Alcohols | β-Amino ethers | Lewis acid catalysis (e.g., Cu(OTf)(_2)) iitk.ac.in |

| Thiols | β-Aminosulfides | Generally proceeds readily, often without a catalyst. mdpi.com |

| Amines | 1,2-Diamines | Can be promoted by Lewis acids or proceed thermally. |

| Organometallic Reagents | Functionalized amines | Transition metal catalysis (e.g., Pd, Ni). acs.orgmdpi.com |

| Electron-rich arenes | 2,2-Diarylethylamines | Lewis acid or aminium radical-cation salt catalysis. researchgate.netacs.org |

Reactions with Heteroatomic Nucleophiles (e.g., Oxygen- and Nitrogen-based)

Due to the significant ring strain of approximately 27 kcal/mol, aziridines, including this compound, readily undergo ring-opening reactions with a variety of nucleophiles. researchgate.net Heteroatomic nucleophiles such as amines, alcohols, and thiols are commonly employed to generate β-functionalized alkylamines, which are valuable building blocks in medicinal chemistry. researchgate.netresearchgate.net

The regioselectivity of these reactions is a critical aspect. In the case of N-acylaziridines, the reaction can be autocatalytic. For instance, the ring-opening of enantiopure N-acylaziridines with dibenzyl phosphoric acid in an organic solvent can lead to two regioisomeric products. ru.nl However, by conducting the reaction at an organic-aqueous interface, complete regioselectivity can be achieved. This is attributed to the preorganization of the N-acylaziridine molecules at the interface, where the C(1) carbon of the aziridine ring is preferentially exposed to the aqueous layer containing the nucleophile. ru.nl

Nitrogen-based nucleophiles, such as primary and secondary amines, react with aziridinium (B1262131) intermediates, which can be generated from the corresponding cyano bromide with a silver salt. nih.gov The stereochemistry of the nucleophilic attack dictates the retention of the relative stereochemical configuration at the carbon where the halide was attached. nih.gov For example, the reaction of a specific aziridinium intermediate with both aliphatic and aromatic amines proceeds readily. nih.gov

Reactions with Carbon-based Nucleophiles

The ring-opening of aziridines with carbon-based nucleophiles, such as organometallic reagents and electron-rich arenes, is a fundamental method for constructing new carbon-carbon bonds and synthesizing β-functionalized alkylamines. researchgate.netmdpi.com These reactions are crucial for creating complex molecular skeletons. researchgate.net

In the presence of an organometallic promoter, methyleneaziridines can react with carbon-based nucleophiles to form a metalloenamine intermediate. nih.gov This intermediate can then be trapped by an electrophile in a multicomponent reaction, leading to the formation of diverse ketimines. nih.govrsc.org

Selective Aziridine-Amide Ring-Opening with Phenols

A notable application of this compound systems is the selective ring-opening with phenols. This methodology allows for the rapid generation of sp3-enriched scaffolds, which are of significant interest in drug discovery. nih.gov The reaction of cyclic-aziridine amides with phenols, particularly sterically hindered ones, provides access to congested tertiary ethers with high regioselectivity. nih.govacs.org

The reaction conditions can be optimized to control the outcome. For instance, in the ring-opening of nonsymmetric 6-membered cyclic aziridine rings with o-substituted phenols, the choice of base and solvent is crucial for achieving high yields and regioselectivity. nih.govacs.org A study on a piperidine-based aziridine benzamide (B126) with o-cresol (B1677501) as the nucleophile demonstrated the importance of these parameters. acs.org This selective transformation provides a direct route to trans-1,2-disubstituted amide scaffolds, avoiding multi-step deprotection and functionalization sequences. nih.govacs.org This method has been shown to have a broad scope, accommodating various substituted phenols and cyclic aziridine amides. nih.gov

| Substrate/Nucleophile | Product | Yield (%) | Regioisomeric Ratio |

| Pyrrolidine (B122466) aziridine amide with o-cresol | trans-substituted pyrrolidine | 88 | N/A (symmetric) |

| Pyrrolidine aziridine amide with m-cresol | trans-substituted pyrrolidine | 85 | N/A (symmetric) |

| Pyrrolidine aziridine amide with p-cresol | trans-substituted pyrrolidine | 86 | N/A (symmetric) |

| Piperidine-based aziridine benzamide with o-cresol | Ring-opened product | High | High |

| Pyrrolidine aziridine amide with o-thiocresol | Ring-opened product | 88 | 5.7:1 |

| Pyrrolidine aziridine amide with electron-deficient pyridinol | Ring-opened product | 75-83 | 5.2-5.9:1 |

Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the field of organic synthesis, and the reactions of aziridines are no exception. mdpi.com Metals like nickel and palladium have been instrumental in developing novel cross-coupling reactions involving this compound and related systems.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn Aziridines serve as versatile coupling partners in these transformations, enabling regioselective and stereospecific bond formations. mdpi.com

Nickel-Catalyzed C-H Alkylation-Intramolecular Amidation Cascade

A significant advancement in this area is the nickel-catalyzed C-H alkylation of benzamides with aziridines. mdpi.comresearchgate.net In a notable example, the Hirano and Miura group developed a method using an 8-aminoquinoline (B160924) (8-AQ) directing group on the benzamide. mdpi.com This strategy allows for the direct synthesis of functionalized 3,4-dihydroisoquinolinones through a cascade of C-H alkylation and intramolecular amidation. mdpi.com A key feature of this reaction is the spontaneous removal of the 8-aminoquinoline directing group during the intramolecular amidation step. mdpi.com

The proposed mechanism involves the chelation of the benzamide to the Ni(II) catalyst, followed by C-H cleavage to form a nickellacycle intermediate. mdpi.commdpi.com Coordination of the aziridine nitrogen to the nickel center then promotes a nucleophilic S_N2-type ring-opening, leading to the C-C coupled product. mdpi.com This reaction is compatible with both aryl- and alkyl-substituted aziridines. mdpi.com

| Reactants | Catalyst System | Product | Yield |

| 8-aminoquinoline-derived benzamides and aziridines | Ni(OAc)₂ | Functionalized 3,4-dihydroisoquinolinones | Moderate to good |

Palladium-Catalyzed Three-Component Domino Reactions

Palladium catalysts are highly effective in mediating multi-component domino reactions involving aziridines. rsc.orgrsc.org A novel palladium-catalyzed three-component reaction of 3-iodochromones, bridged olefins, and aziridine has been developed. rsc.org This reaction proceeds via a [2+2+1] domino annulation strategy, producing chromone-fused methylenecyclopentanes. rsc.org In this process, the aziridine remarkably acts as a vinylidene unit through the cleavage of two C-N bonds. rsc.org

Another example involves the palladium-catalyzed three-component domino reaction of bromothiophenes with internal alkynes and an amine component, leading to benzo[b]thiophenes. rsc.org While not directly involving this compound, this illustrates the power of palladium catalysis in constructing complex heterocyclic systems in a single pot. Furthermore, palladium-catalyzed three-component reactions of sulfonamides, aldehydes, and arylboronic acids have been developed for the enantioselective synthesis of α-arylamines, highlighting the versatility of this approach. researchgate.net

Radical Ring-Opening Mechanisms

Radical ring-opening reactions of N-acylaziridines, including this compound, offer a powerful strategy for C-N bond cleavage and the formation of functionalized amides. These reactions are often initiated by single-electron transfer (SET) from a catalyst.

A significant advancement in the field is the development of a titanocene(III)-catalyzed radical ring-opening of N-acylated aziridines. mdpi.comdicp.ac.cnnih.govnortheastern.edu This catalytic method facilitates the opening of the aziridine ring to form the more highly substituted radical intermediate. dicp.ac.cnnih.govnortheastern.edu The process is initiated by an electron transfer from a titanocene(III) complex to the N-acylaziridine. dicp.ac.cnnortheastern.edu This reaction is notable for its high regioselectivity, broad substrate scope, and tolerance of various functional groups, making it suitable for constructing quaternary carbon centers. mdpi.comdicp.ac.cnnih.govnortheastern.edu The resulting β-amido substituted radicals can participate in a variety of subsequent reactions, including conjugate additions, reductions, and cyclizations. dicp.ac.cnnih.govnortheastern.edu

The titanocene(III) catalyst, often generated in situ from precursors like [(C₅Me₅)₂TiCl₂] and a reducing agent such as manganese, complexes with the N-acylaziridine. dicp.ac.cn Electron transfer within this complex leads to the cleavage of a C-N bond, generating a carbon-centered radical. dicp.ac.cn DFT calculations suggest that this ring-opening can proceed through a concerted mechanism rather than a stepwise process involving an aminoketyl radical intermediate. dicp.ac.cnnortheastern.eduthieme-connect.com

This catalytic approach represents a significant improvement over stoichiometric methods that previously used reagents like Bu₃SnH or arene radical anions to generate similar radical intermediates. dicp.ac.cn

The initiation of radical ring-opening in N-acylaziridines is fundamentally an electron transfer process. dicp.ac.cnnih.gov A single-electron transfer (SET) from a suitable donor, such as a titanocene(III) complex, to the N-acylaziridine is the key step. dicp.ac.cnnih.gov The N-acyl group plays a crucial role by activating the aziridine, rendering the electron transfer more facile due to reduced amide resonance. dicp.ac.cn

Upon electron transfer, a radical anion is formed, which can undergo ring-opening to generate a carbon-centered radical. dicp.ac.cn This radical intermediate is then poised for further transformations. dicp.ac.cnacs.orgresearchgate.net In the context of titanocene(III) catalysis, the electron transfer is believed to occur within a titanocene(III)-substrate complex. dicp.ac.cn The process can be either a stepwise opening via an aminoketyl radical or a concerted process, with DFT calculations supporting the latter. dicp.ac.cnnortheastern.edu

The concept of single-electron transfer is central to various transformations of N-acyl cyclic amines, not limited to aziridines. researchgate.net For instance, photoredox catalysis in combination with a Lewis acid has been shown to enable the C-N bond cleavage of unstrained pyrrolidines through a radical mechanism. acs.org The generation of N-aziridinyl radicals via reductive activation of N-pyridinium aziridines also relies on a single-electron transfer event. nih.gov

Titanocene(III)-Catalyzed Radical Opening of N-Acylated Aziridines

Isomerization Reactions

Isomerization of aziridines to allylic amides is another important transformation, providing an atom-economical route to valuable synthetic intermediates. nsf.govresearchgate.net These reactions often involve radical intermediates and can be catalyzed by transition metal complexes.

A cooperative bimetallic system utilizing titanium and chromium has been developed for the isomerization of N-substituted aziridines to allylic amines under mild conditions. nsf.govnih.govresearchgate.net This catalytic system is applicable to a broad range of aziridines with various nitrogen substituents. nsf.govnih.gov The titanium(III) catalyst is responsible for the regioselective opening of the aziridine ring to form a radical intermediate. nsf.govnih.govresearchgate.net Specifically, Ti(III) opens 1,2-disubstituted aziridines to form the more stable radical. nsf.govresearchgate.net

The chromium co-catalyst, in the form of CpCr(CO)₃•, is proposed to abstract a hydrogen atom (H•) from this radical intermediate. nsf.gov This step is followed by the return of a proton (H⁺) and an electron to the titanium system, regenerating the active catalysts and completing the catalytic cycle. nsf.govnih.govresearchgate.net This Ti/Cr system provides a complementary method to other isomerization protocols, some of which are limited by the requirement of strong bases or have a narrow substrate scope. nsf.gov

A similar bimetallic radical redox-relay strategy employing titanium and cobalt has also been reported for the isomerization of N-Bz aziridines to N-Bz allylic amides. nih.govresearchgate.net In this system, the Ti(III) catalyst initiates the radical ring-opening, and a cobalt(II) catalyst facilitates the termination step via hydrogen atom transfer. nih.gov

The formation of radical intermediates is a key feature of the titanium/chromium-catalyzed isomerization of aziridines. nsf.govnih.govresearchgate.net The Ti(III) catalyst, a potent single-electron donor, initiates the process by transferring an electron to the N-acylaziridine, leading to the cleavage of the C-N bond and the formation of a carbon-centered radical. nsf.govthieme-connect.com The regioselectivity of this ring-opening is high, favoring the formation of the more substituted, and thus more stable, radical intermediate. nsf.govnih.govresearchgate.net

The intermediacy of these radicals has been supported by mechanistic studies, including radical clock experiments. researchgate.netacs.org For example, in a related system, an aziridine substrate containing a cyclopropyl (B3062369) group was shown to undergo ring-opening of the cyclopropylcarbinyl radical, which is a hallmark of a radical intermediate. acs.org In the Ti/Cr catalyzed isomerization, the initially formed radical does not undergo cyclization if an appropriate unsaturated moiety is present, suggesting that the subsequent hydrogen atom abstraction by the chromium catalyst is a very fast process. nsf.gov This highlights the kinetic control exerted by the cooperative catalytic system. nsf.gov The formation of these radical intermediates under mild conditions is a significant advantage of these catalytic methods. nih.govresearchgate.net

Data Tables

Table 1: Overview of Catalytic Systems for N-Acylaziridine Reactions

| Reaction Type | Catalytic System | Key Features | Ref. |

| C-Arylation | Ag(I)-diene complexes | Provides β-aryl amine derivatives with excellent regioselectivity. | mdpi.com |

| Radical Ring-Opening | Titanocene(III) | Highly regioselective opening to the more substituted radical; broad substrate scope. | mdpi.comdicp.ac.cnnih.govnortheastern.edu |

| Isomerization to Allylic Amide | Ti(III)/Cr(I) Cooperative Catalysis | Mild, base-free conditions; applicable to various N-substituents. | nsf.govnih.govresearchgate.net |

| Isomerization to Allylic Amide | Ti(III)/Co(II) Bimetallic Radical Redox Relay | Effective for N-Bz aziridines. | nih.govresearchgate.net |

Table 2: Mechanistic Aspects of Radical Reactions of N-Acylaziridines

| Mechanistic Step | Description | Catalyst/Reagent | Evidence/Proposal | Ref. |

| Initiation | Single-Electron Transfer (SET) to N-acylaziridine. | Titanocene(III) | Forms a radical anion intermediate that undergoes ring-opening. | dicp.ac.cnnih.gov |

| Ring-Opening | Cleavage of a C-N bond to form a carbon-centered radical. | Titanocene(III) | DFT calculations suggest a concerted mechanism. | dicp.ac.cnnortheastern.eduthieme-connect.com |

| Propagation/Termination (Isomerization) | Hydrogen atom abstraction from the radical intermediate. | Chromium or Cobalt co-catalyst | Fast abstraction prevents side reactions like cyclization. | nih.govnsf.gov |

Titanium/Chromium Cooperative Catalysis for Aziridine to Allylic Amide Isomerization

Acid- and Base-Mediated Reactions of this compound Systems

The reactivity of this compound is significantly influenced by the presence of acids and bases, which can catalyze a variety of transformations primarily involving the strained aziridine ring.

Acid-Catalyzed Hydrolysis and Ring Opening

The acid-catalyzed hydrolysis of N-acylaziridines, including this compound, is a key reaction that leads to the cleavage of the aziridine ring. The reaction is initiated by the protonation of either the carbonyl oxygen or the aziridine nitrogen. scholaris.cakhanacademy.org Protonation of the carbonyl oxygen is often favored due to the delocalization of the positive charge over the O-C-N system, which makes the carbonyl carbon more electrophilic. khanacademy.orgiau.ir However, protonation of the aziridine nitrogen can also occur, leading to the formation of a highly reactive aziridinium ion. scholaris.canih.gov

The rate of acid-catalyzed hydrolysis is markedly faster for this compound compared to its acyclic analogue, benzamide. iau.ir This increased reactivity is attributed to the ring strain of the aziridine ring. iau.ir The relief of this strain provides a strong thermodynamic driving force for the ring-opening reaction. In cyclic amides with small rings, the nitrogen atom has a greater s-character, leading to higher electronegativity and a longer, more labile C-N bond, which facilitates faster hydrolysis. iau.ir

The mechanism of acid-catalyzed ring opening can proceed through different pathways depending on the specific substrate and reaction conditions. For instance, in the case of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, a complex derivative, theoretical studies suggest that the reaction pathway is dependent on the conformation of the protonated species. scholaris.ca The cleavage of the N-C bond can occur concurrently with the formation of a new bond, leading to various products. scholaris.ca For simpler N-acylaziridines, the acid-catalyzed ring opening with nucleophiles like alcohols has been shown to proceed via an S_N2-like mechanism with inversion of configuration. acs.org

Table 1: Relative Rate of Hydrolysis of Amides

| Compound | Relative Rate of Hydrolysis | Reference |

|---|---|---|

| (Aziridin-1-yl)(phenyl)methanone | 10^5 | iau.ir |

| Benzamide | 1 | iau.ir |

Base-Mediated S_N2-Type Ring Opening

The aziridine ring of N-acylaziridines is susceptible to nucleophilic attack, which can be facilitated by basic conditions. This reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. mdpi.comiitk.ac.in In an S_N2 reaction, the nucleophile attacks the electrophilic carbon atom of the aziridine ring, leading to the simultaneous breaking of the carbon-nitrogen bond and inversion of stereochemistry at the site of attack. iitk.ac.in The rate of this one-step process is dependent on the concentration of both the nucleophile and the substrate. iitk.ac.inresearchgate.net

For N-acylaziridines, the electron-withdrawing nature of the benzoyl group enhances the electrophilicity of the aziridine ring carbons, making them more susceptible to nucleophilic attack. Common bases and nucleophiles can be employed to initiate the ring opening. For example, the use of superbases has been shown to promote the regio- and stereoselective conversion of sulfonyl aziridines to allylic amines. researchgate.net While not directly on this compound, this demonstrates the utility of strong bases in promoting aziridine ring-opening reactions.

The outcome of base-mediated reactions can be influenced by the nature of the base and the substrate. In some instances, instead of a simple ring-opening, isomerization can occur. For example, the Heine reaction, a base-induced rearrangement of aziridines, can be a competing pathway for aziridine benzamide substructures under nucleophilic conditions. acs.org Furthermore, base-mediated ring-opening of N-tosylaziridines with various nucleophiles has been extensively studied as a method for the synthesis of β-functionalized alkylamines and other valuable nitrogen-containing compounds. mdpi.comorganic-chemistry.orgrsc.orgnih.gov

Protonation and Isomerization of Aziridinium Cations

In acidic media, the nitrogen atom of the aziridine ring in this compound can be protonated to form an aziridinium cation. scholaris.canih.gov These aziridinium ions are highly reactive intermediates due to the increased ring strain and the positive charge on the nitrogen atom. nih.govresearchgate.net The stability and subsequent reactivity of the aziridinium ion are dependent on factors such as the substituents on the ring, the solvent, and the counter-ion. nih.gov

Once formed, the aziridinium cation is susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of the ring opening is a critical aspect of its synthetic utility and is influenced by the nature of the substituents on the aziridine ring and the attacking nucleophile. nih.gov For non-activated aziridines, activation via the formation of an aziridinium ion is often a prerequisite for reaction with nucleophiles. nih.govmdpi.com

Besides intermolecular reactions, aziridinium cations can undergo intramolecular isomerization. For instance, methyleneaziridinium cations, generated by protonation of methyleneaziridines, have shown remarkable thermal stability at low temperatures but can undergo thermally induced isomerization and subsequent ring-opening at higher temperatures. nih.gov The isomerization can involve the migration of substituents or rearrangement of the ring system itself. The study of stable bicyclic aziridinium ions has provided valuable insights into their structure, stability, and reactivity in ring-expansion reactions to form larger azaheterocycles. nih.gov

Rearrangement and Decomposition Pathways

This compound systems can undergo various rearrangement and decomposition reactions, driven by thermal energy or photochemical activation. These pathways lead to a diverse range of products, reflecting the inherent reactivity of the strained aziridine ring.

Thermal Rearrangements (e.g., to Allylamides, Vinylamides, Oxazolines)

Thermolysis of N-acylaziridines can induce a variety of rearrangements, leading to the formation of more stable products such as allylamides, vinylamides, and oxazolines. researchgate.net The specific products formed depend on the substitution pattern of the aziridine ring and the reaction conditions.

Theoretical studies on the thermal rearrangement of substituted N-acyl-2,2-dimethylaziridines have elucidated three primary pathways:

Formation of N-methallylamide: This proceeds through a transition state where a hydrogen atom from a methyl group migrates to the amide oxygen. researchgate.net

Formation of Oxazoline (B21484): This involves an intramolecular attack of the carbonyl oxygen onto the tertiary carbon of the aziridine ring. researchgate.net

Formation of Vinylamide: This pathway involves the migration of a hydrogen atom from the secondary carbon to the amide oxygen. researchgate.net

The thermolysis of N-(p-nitrobenzoyl)-6-azabicyclo[3.1.0]hexane has been reported to yield a mixture of an oxazoline and unsaturated amides, indicating that both the oxazoline formation and amide rearrangement pathways can be competitive. researchgate.net Similarly, the pyrolytic rearrangement of trans-1,3-dibenzoyl-2-phenyl aziridine in xylene proceeds via an initial C-C bond cleavage of the aziridine ring to form a 1,3-dipolar intermediate, which then rearranges to an azabutadiene derivative. researchgate.net The isomerization of aziridines to allylic amides can also be achieved using a dual catalytic system under mild, base-free conditions. nih.gov

Table 2: Products of Thermal Rearrangement of N-Acyl-2,2-dimethylaziridines

| Reactant | Product Type | Mechanism | Reference |

|---|---|---|---|

| N-Acyl-2,2-dimethylaziridine | N-Methallylamide | H-migration from methyl to oxygen | researchgate.net |

| N-Acyl-2,2-dimethylaziridine | Oxazoline | Intramolecular O-attack on C | researchgate.net |

| N-Acyl-2,2-dimethylaziridine | Vinylamide | H-migration from secondary C to oxygen | researchgate.net |

Photolysis Decomposition

Photochemical activation provides an alternative pathway for the decomposition of aziridine systems. The photolysis of methyleneaziridines has been reported to yield alkenes, nitriles, and isonitriles as the major products. nih.gov The proposed mechanism for this decomposition can proceed either through a concerted pathway or via a short-lived biradical intermediate. nih.gov

The photolysis of N-acylaziridines can also lead to ring-opening and rearrangement. For example, the photo-induced ring-opening of 1-(2-naphthoyl)aziridine has been studied in various solvents, demonstrating that the reaction course is influenced by the surrounding medium. acs.org These photochemical reactions often involve the formation of highly reactive intermediates, such as azomethine ylides, which can then undergo further transformations. The electrocyclic ring opening of the aziridine product to form azomethine ylide intermediates is a known side reaction in thermally driven rearrangements as well, often leading to oxazolines. nih.gov

Aziridine Group Transfer Chemistry

A significant area of reactivity for this compound analogues involves the transfer of the entire aziridine group to other molecules. This chemistry is primarily accessed through the generation of N-aziridinyl radicals, which serve as key reactive intermediates.

N-aziridinyl radicals are a class of nitrogen-centered radicals that have emerged as novel reactive intermediates, enabling the transfer of intact aziridine fragments. nih.govacs.org Direct generation from N-H aziridine precursors is considered unlikely due to the high N-H bond strength (approx. 92 kcal/mol) compared to the weaker C-N bonds of the strained ring (approx. 54 kcal/mol). nih.gov

Several methods have been developed to generate these transient species under mild conditions:

Reductive Photoactivation: N-pyridinium aziridines, which can be synthesized from N-aminoaziridines, are effective precursors. nih.govacs.org Reductive activation of the N-N bond using photoredox catalysis generates the N-aziridinyl radical. nih.govacs.org These radicals are described as planar, with the unpaired spin residing in a p-orbital, conferring electrophilic reactivity. nih.govacs.org

Homolysis of N-Haloaziridines: N-aziridinyl radicals can also be formed through the homolysis of N-haloaziridines (e.g., N-bromo or N-iodo derivatives), which are readily prepared from the corresponding NH aziridines. thieme-connect.com

Decarbonylation: Aziridine N-carbonyl radicals, generated from precursors like S-oxalyl xanthates, can undergo rapid loss of carbon monoxide to produce carbamoyl (B1232498) radicals, which are related nitrogen-centered radical species. csic.es

Once generated, these radicals are highly reactive intermediates. Their synthetic utility lies in their ability to engage in intermolecular reactions before significant ring opening occurs. nih.govacs.org

The primary application of N-aziridinyl radicals is in intermolecular addition reactions with unsaturated systems, particularly olefins. This reactivity provides a novel synthetic route for creating more complex aziridinated molecules. nih.govacs.org

The general mechanism involves the addition of the photochemically generated N-aziridinyl radical to an olefinic substrate. thieme-connect.de This forms a new carbon-centered radical intermediate, which can then be trapped by other reagents in the reaction mixture. thieme-connect.de A notable example is the 1,2-hydroxyaziridination of styrenyl olefins. nih.govacs.org In this process, the transient N-aziridinyl radical adds to the styrene, and the resulting carbon radical is subsequently trapped by molecular oxygen (O₂), leading to the final hydroxyaziridination product after reduction. nih.govacs.orgthieme-connect.de

This methodology has been successfully applied to a variety of olefinic substrates, demonstrating the transfer of an intact aziridine fragment. nih.gov Radical trapping experiments have confirmed the presence of freely diffusing N-aziridinyl radical intermediates in these transformations. nih.govacs.org

| Aziridine Precursor Type | Olefin Substrate | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Pyridinium Aziridine | Styrene | Photoredox Catalysis, O₂ | 1,2-Hydroxyaziridination Product | nih.govacs.org |

| N-Haloaziridine | Styrene | Homolysis | β-Haloaziridine | thieme-connect.com |

| N-Pyridinium Aziridine | (1-cyclopropylvinyl)benzene | Photoredox Catalysis | Product of Radical Clock Reaction | thieme-connect.de |

Generation and Reactivity of N-Aziridinyl Radicals

Reactivity of the Benzamide Moiety

The benzamide portion of this compound offers its own distinct reactivity, most notably acting as a directing group in transition metal-catalyzed C-H activation.

C-H activation is a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, providing an atom- and step-economical approach to modifying molecular scaffolds. nih.govrsc.org In this context, the amide group of benzamide derivatives can serve as an effective directing group, coordinating to a metal catalyst and guiding it to activate a specific C-H bond, typically at the ortho position of the benzene (B151609) ring. nih.govthieme-connect.comscienceopen.com

This strategy has been widely explored using various transition metals, including palladium, rhodium, and nickel. nih.govthieme-connect.comjepss.in The general process involves the formation of a cyclometalated intermediate, where the amide oxygen coordinates to the metal center, facilitating the cleavage of the proximal ortho-C-H bond. beilstein-journals.org This intermediate then reacts with a coupling partner, followed by reductive elimination to release the functionalized product and regenerate the active catalyst.

Common transformations achieved through this method include:

Olefination: The direct coupling of the ortho-C-H bond with activated and unactivated olefins. Rh(III) catalysts, for instance, have been shown to be effective for the olefination of aryl C-H bonds under mild conditions. nih.gov

Arylation: The coupling of the ortho-C-H bond with aryl halides or other aryl sources, often catalyzed by Pd(II). thieme-connect.com

Alkylation: The introduction of alkyl groups at the ortho position. researchgate.net

The efficiency and scope of these reactions can be enhanced by modifying the directing group. For example, using an N-pentafluorophenyl benzamide derivative was found to be crucial for achieving Rh(III)-catalyzed olefination using air as the sole oxidant. nih.gov Similarly, N-(quinolin-8-yl)benzamides are frequently used as powerful bidentate directing groups in nickel- and copper-catalyzed C-H functionalization reactions. jepss.inbeilstein-journals.orgnih.gov

| Directing Group Derivative | Catalyst System | Coupling Partner | Transformation | Reference |

|---|---|---|---|---|

| N-Pentafluorophenyl Benzamide | Rh(III) | Olefins (e.g., ethyl acrylate) | ortho-Olefination | nih.gov |

| N-(2-Benzoylphenyl)benzamide | Pd(OAc)₂ | Aryl Iodides | ortho-Arylation | thieme-connect.com |

| N-(Quinolin-8-yl)benzamide | Copper Salt | ortho-Nitrobenzoic Acids | ortho-Arylation (Decarboxylative) | nih.gov |

| N-(Quinolin-8-yl)benzamide | Ni(OAc)₂ | Norbornene | ortho-Alkylation/Annulation | jepss.in |

Theoretical and Computational Investigations of N Aziridin 1 Yl Benzamide Systems

Quantum Chemical Calculations (e.g., DFT, HF/6-31G)*

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of N-acylaziridine systems. researchgate.netnih.gov The choice of method and basis set, like the popular 6-31G*, is crucial for obtaining accurate results. iau.irresearchgate.net For instance, DFT calculations using the B3LYP functional have been effectively employed to study the acid hydrolysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, a complex N-acylaziridine. scholaris.ca These calculations help in optimizing molecular geometries, determining vibrational frequencies, and predicting reaction pathways. scholaris.cadergipark.org.tr

Hartree-Fock calculations with the 6-31G* basis set have been utilized to study the C-N bond length in a series of cyclic amides, including those with aziridine (B145994) rings. iau.ir This level of theory has been shown to be effective in explaining the relationship between internal strain, resonance stabilization, and the rate of hydrolysis. iau.ir While HF methods are foundational, DFT methods like B3LYP often provide a better balance between computational cost and accuracy for many systems, especially when dealing with electron correlation effects. dergipark.org.trasianpubs.org More advanced basis sets, such as 6-31+G* and 6-311++G(d,p), can be used for more precise calculations of electronic properties and solvation effects. dergipark.org.trresearchgate.net

The following table provides an example of how different computational methods can be applied to study various aspects of aziridine compounds.

| Computational Method | Basis Set | Application |

| DFT (B3LYP) | 6-31G(d,p) | Geometry optimization, frequency calculations, reaction mechanism studies. scholaris.ca |

| HF | 6-31G* | Calculation of C-N bond lengths and study of internal strain effects. iau.ir |

| MP2 | 6-311G(df,pd) | Calculation of nitrogen inversion energy barriers. scholaris.ca |

This table is a representative example and not an exhaustive list of all possible method/basis set combinations.

Mechanistic Elucidation of Reaction Pathways

Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms involving N-(aziridin-1-yl)benzamide and its derivatives. scholaris.caacs.org These studies can differentiate between possible reaction pathways, characterize transient species like transition states, and calculate the energy barriers associated with these transformations. scholaris.cadiva-portal.org

A key question in many chemical reactions is whether they proceed through a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step, or a stepwise mechanism, which involves one or more intermediates. diva-portal.orgacs.org In the context of N-acylaziridines, computational studies have shown that the operative mechanism can be highly dependent on the specific reactant and reaction conditions. scholaris.ca

For example, the acid hydrolysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene can proceed through either a concerted or a stepwise pathway. scholaris.ca The competition between these mechanisms is influenced by the conformation of the reactant. scholaris.ca A stepwise mechanism is favored when a stable cationic intermediate can be formed, a process that can be enhanced by the solvent and the structure of the aziridine itself. scholaris.ca On the other hand, a concerted mechanism might involve the simultaneous opening of the aziridine ring and the formation of a new bond. scholaris.ca

The transition state is a critical point on the potential energy surface that separates reactants from products. Its characterization is essential for understanding the kinetics of a reaction. Computational methods allow for the identification and characterization of transition states, often confirmed by the presence of a single imaginary frequency in the vibrational analysis. scholaris.caasianpubs.org

Once the transition state is located, its energy relative to the reactants gives the activation energy (Ea), a key determinant of the reaction rate. asianpubs.orgnih.gov For instance, in the acid-catalyzed ring-opening of N-protonated N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, DFT calculations have been used to determine the activation energies for the cleavage of the N-C bonds. scholaris.ca These calculations confirmed that the ring-opening occurs preferentially in the N-protonated conformers. scholaris.ca The solvent can also influence the activation energy, often reducing it compared to the gas phase. scholaris.ca

The table below shows hypothetical activation energies for different mechanistic steps, illustrating how computational data can be used to compare reaction pathways.

| Reaction Step | Mechanism | Calculated Activation Energy (kcal/mol) |

| Aziridine Ring Opening | Stepwise (via carbocation) | 15 |

| Aziridine Ring Opening | Concerted | 25 |

| N-C1 Bond Cleavage | Stepwise | 18 |

| N-C8 Bond Cleavage | Stepwise | 22 |

This data is illustrative and intended to demonstrate the type of information obtained from computational studies.

Concerted vs. Stepwise Mechanisms

Electronic Structure and Bonding Analysis

The unique chemical properties of this compound are intrinsically linked to its electronic structure and the nature of its chemical bonds. Computational analysis provides a detailed picture of these features. aps.org

The three-membered aziridine ring in this compound is highly strained. This ring strain has a significant impact on the geometry and electronic properties of the molecule. One of the key consequences is its effect on the amide resonance. iau.ir

In a typical amide, there is significant delocalization of the nitrogen lone pair electrons into the carbonyl group (nN → π*C=O conjugation), resulting in a partial double bond character for the C-N bond and a planar arrangement of the atoms involved. nih.govmasterorganicchemistry.com However, the strain in the aziridine ring can hinder this resonance. Calculations have shown that in cyclic amides with small rings, the s-character of the nitrogen atom's lone pair is greater, increasing its electronegativity. iau.ir This leads to a longer and weaker C-N bond, which in turn affects the reactivity, such as increasing the rate of hydrolysis. iau.ir

The following table presents calculated C-N bond lengths for a series of cyclic amides, demonstrating the effect of ring size on this parameter. iau.ir

| Compound | Ring Size | Calculated C-N Bond Length (Å) (HF/6-31G)* |

| 1-(aziridin-1-yl)ethanone | 3 | 1.394 |

| 1-(azetidin-1-yl)ethanone | 4 | 1.367 |

| 1-(pyrrolidin-1-yl)ethanone | 5 | 1.353 |

| 1-(piperidin-1-yl)ethanone | 6 | 1.342 |

| Propionamide (reference) | - | 1.365 |

Data sourced from a study on cyclic amides. iau.ir

In contrast to the typically planar nitrogen atom in unstrained amides, the nitrogen atom in N-acylaziridines is pyramidal. nih.gov This pyramidalization is a direct consequence of the geometric constraints imposed by the three-membered ring. The degree of pyramidalization can be quantified by the sum of the bond angles around the nitrogen atom or by the angle between the N-C(O) bond and the plane of the aziridine ring.

The pyramidal nature of the nitrogen atom in aziridines leads to a significant energy barrier for nitrogen inversion, the process by which the nitrogen atom and its substituents pass through a planar transition state. scholaris.ca This barrier is considerably higher than in acyclic amines. scholaris.ca Theoretical calculations, particularly those employing methods that account for electron correlation like MP2, have been successful in predicting these inversion barriers, with results that are in good agreement with experimental values. scholaris.ca The substituents on the nitrogen atom can also influence the height of this barrier. asianpubs.org For example, introducing electronegative groups on the nitrogen atom of the aziridine moiety tends to increase the energy barrier for inversion. asianpubs.org

Conjugation Effects within the N-C(O) System

The amide bond in this compound is a critical determinant of its structure and reactivity. In a typical, planar amide, resonance between the nitrogen lone pair and the carbonyl π-system (nN → π*C=O) results in a partial double bond character for the N-C(O) bond, leading to a planar arrangement of the atoms involved and reduced basicity of the nitrogen atom. However, the presence of the three-membered aziridine ring introduces significant geometric constraints and electronic perturbations.

In N-acyl-activated systems like this compound, the amide bond is often distorted from planarity. This twisting, along with the pyramidalization of the nitrogen atom enforced by the strained ring, disrupts the nN → π*C=O conjugation. nih.gov Studies on amides with nitrogen atoms in a three-membered ring have shown that this distortion can be significant, leading to a notable decrease in the resonance stabilization energy that is characteristic of planar amides. nih.gov This disruption has profound chemical consequences:

Increased Nitrogen Basicity : With reduced delocalization of the lone pair into the carbonyl group, the nitrogen atom of the amide becomes more basic and, therefore, a more likely site for protonation. nih.gov

Modified Bond Characteristics : The N-C(O) bond lengthens and gains more single-bond character, while the C=O bond shortens, approaching the value of a typical ketone.

Enhanced Reactivity : The reduced conjugation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

This effect is a balance; the system may favor a conformation that allows for some resonance between the carbonyl and the phenyl ring, but this can be at the expense of planarity with the aziridine nitrogen. scholaris.ca The interplay between the steric strain of the aziridine ring and the electronic demands of the benzamide (B126) moiety dictates the precise degree of conjugation and the resulting chemical properties.

Regioselectivity and Stereoselectivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals dictate how molecules interact during a chemical reaction. taylorandfrancis.compku.edu.cn

For this compound, FMO analysis provides insights into its reactive behavior:

Highest Occupied Molecular Orbital (HOMO) : In analogous N-acyl aziridine systems, the HOMO is often localized on the lone pair of the aziridine nitrogen. This indicates that the nitrogen atom is the primary nucleophilic center of the molecule, readily donating electrons to an electrophile.

Lowest Unoccupied Molecular Orbital (LUMO) : The LUMO is typically centered on the benzamide portion of the molecule, specifically on the π* antibonding orbital of the carbonyl group. This region is therefore the most electrophilic site, susceptible to attack by a nucleophile.

In the context of acid-catalyzed ring-opening, a key reaction for aziridines, FMO theory is crucial for predicting regioselectivity. scholaris.ca After protonation (most likely on the aziridine nitrogen or carbonyl oxygen), the LUMO of the protonated intermediate becomes significantly lower in energy, making it more susceptible to nucleophilic attack. The coefficients of the LUMO on the two aziridine ring carbons can then be used to predict which carbon will be preferentially attacked by a nucleophile. The carbon atom with the larger LUMO coefficient is the more electrophilic site and the favored point of attack. This approach has been successfully used to rationalize experimentally observed regioselectivity in the ring-opening of other activated aziridines. scholaris.ca

| Orbital | Predicted Location of Maximum Density | Implied Reactivity |

| HOMO | Aziridine Nitrogen Lone Pair | Nucleophilic center |

| LUMO | Carbonyl Group (π* C=O) | Electrophilic center |

| LUMO (Protonated) | Aziridine Ring Carbons | Sites for nucleophilic attack |

While FMO theory provides a broad picture of reactivity, Fukui function analysis, a concept derived from Density Functional Theory (DFT), offers a more quantitative measure of local reactivity at specific atomic sites. faccts.de The Fukui function, ƒ(r), identifies which atoms in a molecule have the greatest tendency to accept or donate electrons. researchgate.net

Three types of Fukui functions are typically calculated:

ƒ+(r) : Predicts reactivity towards a nucleophilic attack (electron acceptance).

ƒ-(r) : Predicts reactivity towards an electrophilic attack (electron donation).

ƒ0(r) : Predicts reactivity towards a radical attack .

For this compound, a Fukui function analysis would be expected to reveal the following:

Sites for Nucleophilic Attack (ƒ+) : The highest values of ƒ+ would likely be found on the two carbon atoms of the aziridine ring. This aligns with the known reactivity of activated aziridines, where these carbons are the sites of ring-opening by nucleophiles. The carbonyl carbon would also exhibit a significant ƒ+ value.

Sites for Electrophilic Attack (ƒ-) : The highest values of ƒ- are predicted to be on the aziridine nitrogen and the carbonyl oxygen. This indicates these are the most probable sites for protonation or interaction with other electrophiles.

Theoretical studies on related aziridine systems have confirmed that Fukui functions can successfully rationalize the experimentally observed regioselectivity in ring-opening reactions, providing a powerful predictive tool that complements FMO analysis. scholaris.ca

| Atomic Site | Predicted Fukui Function (ƒ+) Value | Predicted Fukui Function (ƒ-) Value | Predicted Reactivity |

| Aziridine Carbons | High | Low | Susceptible to nucleophilic attack |

| Aziridine Nitrogen | Low | High | Susceptible to electrophilic attack/protonation |

| Carbonyl Carbon | Moderate-High | Low | Susceptible to nucleophilic attack |

| Carbonyl Oxygen | Low | High | Susceptible to electrophilic attack/protonation |

Frontier Molecular Orbital (FMO) Theory Applications

Conformational Analysis and its Influence on Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. A conformational analysis is essential for understanding reaction pathways, as different conformers can present different faces to an approaching reagent, leading to different products. scholaris.ca

Key conformational features include:

Rotation around the N-C(O) and C(O)-Ph bonds : The relative orientation of the benzoyl group and the aziridine ring is a primary determinant of conformational stability. The molecule seeks to balance the stabilizing effect of π-electron delocalization between the phenyl and carbonyl groups with the steric hindrance between the benzoyl moiety and the aziridine ring carbons. scholaris.ca

Nitrogen Inversion : The nitrogen atom of the aziridine ring can undergo inversion, leading to two potential invertomers. For substituted aziridines, these two forms are not equal in energy due to different steric interactions between substituents. scholaris.ca This inversion barrier can influence which conformer is present to participate in a reaction.

The crucial link to reactivity is that the energy and structure of the most stable conformers of the reactant may not be the ones that lead to the observed products. Instead, the reaction may proceed through a higher-energy conformer that is more suitably arranged for the transition state. In the case of acid-catalyzed hydrolysis, for instance, the relative energies of the various protonated conformers determine the preferred reaction mechanism. scholaris.ca A conformer that allows for efficient orbital overlap for a concerted ring-opening and cyclization to an oxazoline (B21484) might be favored, even if it is not the most stable ground-state structure. scholaris.ca Therefore, a thorough computational study of the potential energy surface is necessary to map out the accessible conformations and their respective pathways to products.

| Conformational Feature | Description | Influence on Reactivity |

| Benzoyl Group Rotation | Rotation around the C(O)-Ph and N-C(O) bonds. | Determines steric accessibility of the aziridine ring and carbonyl group. |

| Nitrogen Inversion | Inversion of the pyramidal nitrogen atom in the aziridine ring. | Affects the orientation of the lone pair and its availability for protonation or reaction. |

| Protonated Conformers | Different stable structures after protonation at various sites. | The relative stability of protonated conformers can dictate the regioselectivity and mechanism of ring-opening. scholaris.ca |

Protonation Site Preference Studies

Identifying the preferred site of protonation is fundamental to understanding the mechanism of acid-catalyzed reactions of this compound. The molecule contains multiple potential basic sites: the aziridine nitrogen, the amide nitrogen, and the carbonyl oxygen.

Amide Nitrogen : This site is generally considered non-basic due to the delocalization of its lone pair into the carbonyl group via amide resonance.

Carbonyl Oxygen : In many simple, planar amides, the carbonyl oxygen is the kinetic and often thermodynamic site of protonation.

Aziridine Nitrogen : The lone pair on this nitrogen is typically basic. As discussed previously (Section 4.3.3), the strained N-acyl aziridine system features a distorted amide bond with reduced conjugation. nih.gov This disruption enhances the localization of the lone pair on the amide nitrogen, increasing its basicity relative to a planar amide.

Computational studies are the primary means of investigating protonation preferences. By calculating the proton affinity (the negative of the enthalpy change for the protonation reaction) for each potential site, one can determine the thermodynamically favored isomer in the gas phase. Experimental methods, such as IR action spectroscopy of mass-selected ions, can then be used to validate these theoretical predictions by comparing the experimental vibrational spectra of the protonated molecule with the calculated spectra for each potential isomer. d-nb.info

In related systems, the protonation site has been shown to be crucial for reactivity. For example, theoretical studies on the acid hydrolysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene show that protonation on the aziridine nitrogen preferentially leads to aziridine ring opening. scholaris.ca In contrast, O-protonated species were found to have much higher activation energies for ring cleavage. scholaris.ca Similarly, studies on twisted bridged lactams show that N-protonation becomes favorable and initiates facile ring-opening reactions. nih.gov Therefore, it is highly probable that the aziridine nitrogen is a key protonation site for activating the molecule toward nucleophilic ring-opening.

| Potential Protonation Site | Predicted Relative Proton Affinity (Gas Phase) | Rationale |

| Aziridine Nitrogen | High | Increased basicity due to strained ring and disrupted amide resonance. Protonation directly activates the ring for opening. scholaris.ca |

| Carbonyl Oxygen | High | A common protonation site for amides. |

| Amide Nitrogen | Low | Lone pair is delocalized in the N-C(O) system (though partially). |

Synthetic Applications and Chemical Utility

Building Blocks for Nitrogen-Containing Compounds

The activated nature of the N-acyl aziridine (B145994) moiety makes N-(aziridin-1-yl)benzamide a potent electrophile. The high ring tension of aziridines makes them highly reactive and useful as building blocks in organic synthesis, particularly for nitrogen-containing natural products. chemenu.com The N-benzoyl group enhances the electrophilicity of the aziridine ring carbons, facilitating cleavage of the C-N or C-C bonds. This allows for the introduction of nitrogen functionalities into a wide array of molecular frameworks.

Upon ring-opening with various nucleophiles, this compound and its substituted variants serve as precursors to 1,2-difunctionalized amines. These reactions are often highly regioselective, with the nucleophile typically attacking the less substituted carbon of the aziridine ring. This controlled reactivity has been harnessed to synthesize a diverse range of nitrogenous compounds, including amino alcohols, diamines, and other heterocyclic systems. scispace.comnih.gov For instance, aziridines are key starting materials for preparing peptides and peptide-like compounds. nih.gov Their utility is further demonstrated in their transformation into larger, more complex heterocyclic structures such as imidazolidines, piperazines, and morpholines through transition-metal-catalyzed ring-expansion and annulation reactions. nih.govmdpi.com

Synthesis of Chiral Amine Derivatives

Chiral aziridines are powerful intermediates in asymmetric synthesis, providing access to enantiomerically pure amine derivatives. scispace.com When a chiral, non-racemic aziridine is used, its ring-opening reactions proceed with high stereoselectivity, allowing the chirality to be transferred to the product. arkat-usa.org The N-benzoyl group in derivatives of this compound can act as a chiral auxiliary or as an activating group that facilitates stereocontrolled ring-opening.

Research has shown that chiral aziridines can serve as sources of chirality in stereocontrolled reactions. arkat-usa.org For example, the ring-opening of chiral N-acylaziridines with various nucleophiles leads to the formation of enantioenriched β-substituted amine derivatives. The stereochemical outcome of these reactions, whether it results in inversion or retention of configuration, can be influenced by the substrate, nucleophile, and reaction conditions. scispace.com This control over stereochemistry is crucial in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired activity. Furthermore, the benzoyl group can be removed under specific conditions, revealing the free amine for further functionalization without compromising the established stereocenters.

Generation of sp3-Enriched Heterocyclic Scaffolds

In modern drug discovery, there is a significant emphasis on developing molecules with a higher fraction of sp3-hybridized carbons to improve their three-dimensional character and physicochemical properties. acs.orgresearchgate.net N-acyl aziridines, including cyclic analogues of this compound, have emerged as excellent starting materials for generating sp3-enriched scaffolds. acs.orgresearchgate.net

A methodology has been developed that utilizes a selective ring-opening reaction of cyclic aziridine amides with various nucleophiles. acs.org This approach allows for the rapid construction of trans-substituted pyrrolidine (B122466) and piperidine (B6355638) cores, which are prevalent motifs in many FDA-approved drugs. acs.org The reaction proceeds with high regioselectivity, and the direct use of amide-substituted aziridines avoids the need for protecting group manipulations that are often required in other synthetic routes. acs.org This strategy has been shown to be effective with a wide range of nucleophiles and is applicable to the synthesis of complex small molecules and natural product analogues. researchgate.net

| Substrate | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrolidine aziridine benzamide (B126) | o-Cresol (B1677501) | trans-substituted pyrrolidine | 88 | acs.org |

| Pyrrolidine aziridine benzamide | m-Cresol | trans-substituted pyrrolidine | 85 | acs.org |

| Pyrrolidine aziridine benzamide | p-Cresol | trans-substituted pyrrolidine | 86 | acs.org |

| Piperidine aziridine benzamide | Thiophenol | trans-substituted piperidine | 94 | acs.org |

Construction of Quaternary Carbon Centers

The synthesis of molecules containing quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic chemistry. researchgate.net The development of methods to construct such sterically congested centers is of high importance for the synthesis of complex natural products and pharmaceuticals. N-acyl aziridines have been identified as suitable precursors for reactions that generate quaternary carbons. researchgate.net

One notable method involves the titanocene(III)-catalyzed ring-opening of N-acyl aziridines. This process generates a radical intermediate that can participate in various bond-forming reactions, including those that lead to the formation of quaternary centers. The reaction proceeds via a concerted ring-opening mechanism and is applicable to conjugate additions, reductions, and cyclizations. researchgate.net This strategy allows for the construction of quaternary carbons from readily available starting materials, highlighting the synthetic utility of the N-acyl aziridine scaffold.

Intermediates in the Synthesis of Complex Molecular Architectures

This compound and related activated aziridines are key intermediates in cascade reactions and transition-metal-catalyzed processes that build complex heterocyclic architectures.